molecular formula C17H19N5O2 B2362027 5-((4-(dimethylamino)phenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946253-08-3

5-((4-(dimethylamino)phenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2362027
CAS RN: 946253-08-3
M. Wt: 325.372
InChI Key: LVMQFKPLMMWZLS-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a class of compounds containing a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidine derivatives are known for their wide range of biological activities and are a key component of many important biomolecules, such as DNA and RNA .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, depending on the substituents present. These can include nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and others .

Scientific Research Applications

Regioselective Amination and Compound Synthesis

Research on similar pyrimidine derivatives highlights the regioselective amination of condensed pyrimidines, producing derivatives with potential biological activity. For example, 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides to yield amino derivatives, showcasing regioselective amination techniques (Gulevskaya et al., 1994). Similarly, the facile synthesis of 5-arylindeno[2′,1′:5,6]pyrido[2,3-d] pyrimidine-2,4(3H)-dione derivatives from reactions under mild conditions demonstrates the compound's versatility in creating fused heterocyclic compounds (Wang et al., 2016).

Photophysical Properties and Sensing Applications

Research into the photophysical properties of pyrimidine-phthalimide derivatives, such as pyrimido[4,5-d]pyrimidines, has demonstrated their potential in pH sensing applications. These derivatives exhibit solid-state fluorescence and solvatochromism, making them suitable for developing novel colorimetric pH sensors (Yan et al., 2017).

Future Directions

Pyrimidine derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthesis methods, investigate their mechanisms of action, and develop new drugs based on pyrimidine derivatives .

properties

IUPAC Name

5-[4-(dimethylamino)anilino]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-20(2)12-7-5-11(6-8-12)19-13-9-10-18-15-14(13)16(23)22(4)17(24)21(15)3/h5-10H,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMQFKPLMMWZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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